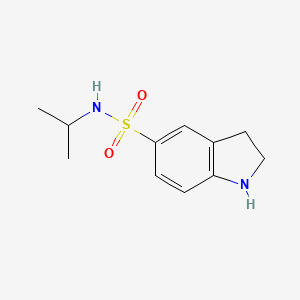

N-isopropylindoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-isopropylindoline-5-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . It is also known by other names such as N-isopropyl-5-indolinesulfonamide and N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, including this compound, involves various techniques . The main reaction involves the alkylation followed by condensation of N-benzylsulfonyl halides with tryptamines . This leads to the production of several novel indole-sulfonamide derivatives in moderate to good yields . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

The main reaction involved in the synthesis of this compound is the alkylation followed by condensation of N-benzylsulfonyl halides with tryptamines . This leads to the production of several novel indole-sulfonamide derivatives in moderate to good yields .Scientific Research Applications

Protein Kinase Inhibition and Lymphocyte Function

Isoquinoline sulfonamides, including N-isopropylindoline-5-sulfonamide, are significant in the study of protein kinase inhibitors. These compounds are known to affect lymphocyte function, including cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This is due to their inhibition of protein kinase C, a crucial enzyme in cellular signaling and immune response processes (Juszczak & Russell, 1989).

Vasodilatory Activity

This compound derivatives have been studied for their vasodilatory effects. Research has shown that specific derivatives in this class exhibit significant vasodilatory activity, which could have potential applications in cardiovascular medicine (Morikawa, Sone, & Asano, 1989).

Carbonic Anhydrase Inhibition

These compounds have also been researched as inhibitors of carbonic anhydrase isoenzymes. Different derivatives exhibit varying degrees of inhibition, which could have implications in the treatment of diseases where carbonic anhydrase is a factor, such as glaucoma, epilepsy, and edema (Supuran, Maresca, Gregáň, & Remko, 2013).

Structural Basis for Selectivity

The selectivity of isoquinoline sulfonamide family, including this compound, for protein kinase inhibition is of interest. Understanding the structural basis for this selectivity has implications in developing targeted therapies for various diseases (Xu, Carmel, Kuret, & Cheng, 1996).

Role in Pharmacological Research

This compound and related compounds have played a significant role in the advancement of pharmacological research, particularly in understanding the function of various protein kinases and in the development of new medications (Hidaka, Suzuki, Shibuya, & Sasaki, 2005).

Hybrid Compound Development

The development of hybrid compounds involving sulfonamides has been a significant area of research. Such hybrids have shown a range of pharmacological activities, including antibacterial, anti-obesity, and antitumor effects. This compound, as part of this class, contributes to the understanding of these hybrid compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mechanism of Action

Target of Action

N-isopropylindoline-5-sulfonamide is a sulfonamide-based compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This inhibition of folic acid synthesis hampers the production of DNA in bacteria, inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA production, this compound prevents bacteria from replicating . This leads to a decrease in the bacterial population, helping to control bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . .

Future Directions

Sulfonamide-based indole derivatives, including N-isopropylindoline-5-sulfonamide, have been gaining a lot of interest due to their physiological action which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The goal of ongoing research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name |

N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHLUIFQWENSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)